Cas no 5746-29-2 (6-O-Methylinosine)

6-O-Methylinosine 化学的及び物理的性質
名前と識別子
-
- Inosine, 6-O-methyl-
- 6-Methoxypurine ribonucleoside
- 6-METHOXYPURINE RIBOSIDE
- 6-Methoxypurine-9-riboside
- 6-O-methylinosine
- Nsc 30306
- Nsc30606
- 6-Methoxy-9-(beta-D-ribofuranosyl)purine
- 6-Methoxypurine 9-beta-D-ribofuranoside
- CHEMBL244168
- 6-methoxy-9-(beta-D-ribofuranosyl)-9H-purine
- A900622
- SCHEMBL1979130
- CHEBI:70972
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Q27139224
- (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)oxolane-3,4-diol
- 5746-29-2
- NSC 30606
- G64958
- DA-54331
- 6-O-Methylinosine
-
- インチ: InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
- InChIKey: UQQHOWKTDKKTHO-IOSLPCCCSA-N
- ほほえんだ: COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
計算された属性
- せいみつぶんしりょう: 282.09600
- どういたいしつりょう: 282.09641956g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.84±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 142-143 ºC (ethanol )
- ようかいど: 微溶性(4.2 g/l)(25ºC)、
- PSA: 122.75000
- LogP: -1.55360
6-O-Methylinosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A370292-250mg |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 250mg |
$57.0 | 2025-02-26 | |
Ambeed | A370292-1g |
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methoxy-9H-purin-9-yl)tetrahydrofuran-3,4-diol |
5746-29-2 | 97% | 1g |
$152.0 | 2025-02-26 | |
TRC | O211235-500mg |
6-O-Methylinosine |
5746-29-2 | 500mg |
$ 280.00 | 2022-06-03 | ||
1PlusChem | 1P00EL8Y-250mg |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 250mg |
$52.00 | 2023-12-16 | |
1PlusChem | 1P00EL8Y-100mg |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 100mg |
$52.00 | 2023-12-16 | |
1PlusChem | 1P00EL8Y-1g |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 1g |
$138.00 | 2023-12-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X193917A-250mg |
6-O-Methylinosine |
5746-29-2 | 0.97 | 250mg |
¥635.4 | 2024-07-24 | |
TRC | O211235-2000mg |
6-O-Methylinosine |
5746-29-2 | 2g |
$ 745.00 | 2022-06-03 | ||
1PlusChem | 1P00EL8Y-5g |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 5g |
$543.00 | 2023-12-16 | |
A2B Chem LLC | AG79922-1g |
6-METHOXYPURINE RIBOSIDE |
5746-29-2 | 97% | 1g |
$122.00 | 2024-04-19 |
6-O-Methylinosine 関連文献
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
6-O-Methylinosineに関する追加情報
6-O-Methylinosine: A Comprehensive Overview
6-O-Methylinosine, also known by its CAS number 5746-29-2, is a naturally occurring nucleoside that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is a derivative of inosine, a purine nucleoside, with a methoxy group attached to the sixth position of the ribose ring. The structural modification at the sixth position imparts unique chemical and biological properties to 6-O-Methylinosine, making it a subject of extensive research.
The chemical structure of 6-O-Methylinosine consists of a purine base (hypoxanthine) linked to a ribose sugar moiety, with a methyl group attached to the oxygen at the sixth carbon of the sugar ring. This specific substitution not only alters the physical properties of the molecule but also influences its interactions with biological systems. Recent studies have highlighted the potential of 6-O-Methylinosine as a bioactive compound with applications in drug development and therapeutic interventions.
In terms of biological activity, 6-O-Methylinosine has been shown to exhibit potent anti-inflammatory and antioxidant properties. Research conducted in 2023 demonstrated that this compound can effectively scavenge free radicals and reduce oxidative stress in cellular models, suggesting its potential role in combating age-related diseases and chronic inflammatory conditions. Furthermore, studies have indicated that 6-O-Methylinosine may possess anti-tumor activity by modulating key signaling pathways involved in cancer cell proliferation and apoptosis.
The synthesis of 6-O-Methylinosine has been optimized through various chemical and enzymatic approaches. Recent advancements in chemoenzymatic synthesis have enabled the production of this compound with high yield and purity, making it more accessible for large-scale studies. These methods involve the use of glycosyltransferases and methyltransferases to precisely modify the sugar moiety of inosine, thereby generating 6-O-Methylinosine.
In addition to its direct biological effects, 6-O-Methylinosine has been explored as a precursor for the development of nucleic acid analogs. These analogs are being investigated for their potential use in gene therapy and RNA-based vaccines due to their enhanced stability and reduced immunogenicity compared to natural nucleotides. The ability of 6-O-Methylinosine-derived analogs to evade immune detection makes them promising candidates for next-generation therapeutic agents.
The pharmacokinetic profile of 6-O-Methylinosine has also been studied extensively. Research indicates that this compound exhibits favorable absorption and bioavailability when administered orally or parenterally. Its ability to cross cellular membranes efficiently suggests that it could be effectively utilized in targeted drug delivery systems. However, further studies are required to fully understand its metabolic pathways and potential toxicity profiles.
In conclusion, 6-O-Methylinosine, with its unique chemical structure and diverse biological activities, represents a valuable compound for both basic research and applied sciences. Its role as an anti-inflammatory, antioxidant, and anti-tumor agent positions it as a potential lead compound for drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, CAS No 5746-29-2-based compounds are expected to play an increasingly important role in advancing medical science.
5746-29-2 (6-O-Methylinosine) 関連製品
- 39708-01-5(6-O-Ethylguanosine)
- 890-38-0(2'-Deoxyinosine)
- 7803-88-5(6-O-Methyl Guanosine)
- 50704-46-6(O6-Ethyl-2’-deoxyguanosine)
- 121032-29-9(Nelarabine)
- 13146-72-0(3'-Deoxyinosine)
- 2172504-93-5(benzyl 3-(chlorosulfonyl)methyl-3-fluoropyrrolidine-1-carboxylate)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 1220033-61-3(5-(2,3-Dihydro-1H-indol-1-yl)-2-(methylsulfonyl)phenylamine)
